molecular formula C22H23N3O3 B10986646 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide

Cat. No.: B10986646
M. Wt: 377.4 g/mol
InChI Key: PBSXVAFIJGJHIK-UHFFFAOYSA-N
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Description

N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide (CAS 1282124-77-9) is a synthetic organic compound with a molecular formula of C22H23N3O3 and a molecular weight of 377.4 g/mol . Its structure features a piperidine ring where the nitrogen is acylated by a 1H-indole-3-carbonyl group and the carbon at the 4-position is linked to a 2-phenoxyacetamide moiety . This specific molecular architecture, incorporating both indole and phenoxy groups, makes it a compound of significant interest in medicinal chemistry and drug discovery research for the exploration of structure-activity relationships. The compound is characterized by a calculated logP of 3.3 and a polar surface area of 74.43 Ų, properties that are relevant for preliminary assessments of its pharmacokinetic profile . Researchers value this chemical as a key intermediate or building block for the design and synthesis of novel biologically active molecules. Its structure suggests potential for application in high-throughput screening assays and as a template for developing modulators for various protein targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide

InChI

InChI=1S/C22H23N3O3/c26-21(15-28-17-6-2-1-3-7-17)24-16-10-12-25(13-11-16)22(27)19-14-23-20-9-5-4-8-18(19)20/h1-9,14,16,23H,10-13,15H2,(H,24,26)

InChI Key

PBSXVAFIJGJHIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Process Intensification

Industrial protocols prioritize scalability and cost-efficiency through:

  • Continuous flow chemistry : Microreactors enhance heat/mass transfer during exothermic steps (e.g., acyl chloride formation), reducing reaction times from hours to minutes.

  • Catalyst recycling : Heterogeneous catalysts (e.g., immobilized lipases) enable reuse across multiple batches, lowering production costs.

Solvent and Reagent Optimization

ParameterLaboratory ScaleIndustrial Scale
Solvent DCM, THFEthyl acetate, MeTHF
Coupling Agent EDC/NHSPropylphosphonic anhydride (T3P®)
Temperature Control Ice bathsJacketed reactors
Industrial processes substitute dichloromethane with methyltetrahydrofuran (MeTHF), a greener solvent with comparable polarity and higher boiling point. T3P® is preferred over EDC due to lower toxicity and simpler byproduct removal.

Critical Reaction Mechanisms

Acylation Kinetics

The rate-determining step in piperidine functionalization involves nucleophilic attack by the piperidin-4-amine on the indole-3-carbonyl chloride. Density functional theory (DFT) studies indicate a transition state with partial positive charge on the carbonyl carbon and negative charge on the amine nitrogen. Electron-donating groups on the indole ring (e.g., 5-methoxy) accelerate this step by increasing carbonyl electrophilicity.

Side Reactions and Mitigation

Common side reactions include:

  • Over-acylation : Excess acyl chloride leads to diacylation of piperidine. This is mitigated by slow reagent addition and stoichiometric control.

  • Indole polymerization : Elevated temperatures during indole activation cause oligomerization. Maintaining reactions below 30°C suppresses this.

Purification and Characterization

Chromatographic Techniques

Final product purity (>99%) is achieved via:

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (30–70%) effectively separates unreacted intermediates.

  • Preparative HPLC : C18 columns and methanol/water mobile phases resolve stereoisomers, particularly for chiral variants.

Spectroscopic Validation

  • ¹H NMR : Key signals include the indole NH proton (δ 10.2–11.1 ppm), piperidine CH₂ groups (δ 2.5–3.5 ppm), and phenoxy aromatic protons (δ 6.8–7.4 ppm).

  • HRMS : Molecular ion peaks at m/z 377.4 [M+H]⁺ confirm the target structure .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is primarily investigated for its potential therapeutic effects, including:

  • Anticancer Activity: Indole derivatives are known for their diverse biological activities, particularly in cancer treatment. Studies have indicated that compounds with indole moieties exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
  • Antiviral Properties: There is ongoing research into the antiviral capabilities of indole-based compounds. Some studies highlight their effectiveness in inhibiting viral replication, which could position this compound as a candidate for antiviral drug development .

2. Neuroscience
The compound's structural characteristics allow it to interact with neurotransmitter receptors, making it a candidate for research into neurological disorders. Its potential as a modulator of serotonin receptors could lead to applications in treating conditions such as anxiety and depression .

3. Material Science
Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials with specific properties, potentially leading to advancements in polymer science and nanotechnology.

Case Studies

Case Study 1: Anticancer Activity
A study published in MDPI explored the cytotoxic effects of several indole derivatives, including this compound, on various cancer cell lines. The results demonstrated significant inhibition of cell growth, indicating the compound's potential as an anticancer agent .

Case Study 2: Antiviral Research
Research conducted on indole derivatives has shown promise in inhibiting the replication of the herpes simplex virus (HSV). The findings suggest that this compound may possess similar antiviral properties, warranting further investigation into its efficacy against other viral pathogens .

Comparison with Similar Compounds

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Target/Note Reference
Target Compound C22H23N3O3 ~377.45 Indole-3-yl, phenoxyacetamide GPCRs/Kinases (hypothetical)
N-[1-(Indole-2-ylcarbonyl)piperidin-4-yl]acetamide C20H21N5O2 363.41 Indole-2-yl, ethylacetamide Unknown
N-(1-Benzylpiperidin-4-yl)-2-(4-methoxyindol-1-yl)acetamide C23H27N3O2 377.5 Benzyl, 4-methoxyindole CNS-targeted agents
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C22H28N2O2 352.5 Phenethyl, methoxy Opioid receptor analogs
N-(4-Chlorophenyl)-2-(indol-3-ylsulfanyl)acetamide C23H24ClN3O2S 442.0 Chlorophenyl, sulfanyl Enzyme inhibitors

Biological Activity

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. Its structure can be broken down as follows:

  • Indole moiety : Known for its role in various biological processes.
  • Piperidine ring : Often associated with analgesic and psychoactive properties.
  • Phenoxyacetamide group : Contributes to the compound's pharmacokinetic profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body:

  • Receptor Modulation : The indole structure may facilitate binding to serotonin receptors, influencing mood and pain perception.
  • Enzyme Inhibition : The acetamide group can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective effects. These compounds may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Anticancer Efficacy

A study conducted on a series of indole-based compounds demonstrated significant anticancer activity against murine models. The results indicated that the presence of the piperidine ring enhanced the bioavailability and efficacy of these compounds in targeting tumor cells.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of indole derivatives, revealing that these compounds could reduce neuronal apoptosis in models of neurodegenerative diseases. The study emphasized the importance of structural modifications in enhancing protective effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide?

  • Answer : Synthesis typically involves sequential acylation and coupling reactions. A validated approach includes:

Reacting 1H-indole-3-carbonyl chloride with piperidin-4-amine to form the indolylcarbonyl-piperidine intermediate.

Coupling this intermediate with phenoxyacetic acid derivatives using coupling agents like HATU or EDCI in anhydrous DMF.
Critical parameters include maintaining low temperatures (0–5°C) during acylation to minimize side reactions and purification via silica gel chromatography (ethyl acetate/hexane gradients). Yield optimization requires strict pH control (7–8) during amide bond formation .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Answer : Key techniques include:

  • NMR spectroscopy : 1H NMR confirms the indole NH proton (δ 10–12 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). 13C NMR verifies carbonyl groups (C=O at ~170 ppm).
  • HPLC-MS : Quantifies purity (>95%) and detects molecular ions ([M+H]+).
  • Elemental analysis : Validates C, H, N composition (±0.4% theoretical).
  • FT-IR : Identifies carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends .

Q. What are the primary biological targets under investigation for this compound?

  • Answer : Structural analogs suggest activity at serotonin receptors (5-HT2A/2C) and σ-1 receptors due to the indole and phenoxyacetamide moieties. Preliminary screening involves:

  • Radioligand binding assays : [3H]Ketanserin for 5-HT2A (Ki determination via Scatchard analysis).
  • Functional assays : Calcium flux measurements in transfected HEK293 cells .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacokinetic profiles of this compound?

  • Answer : Discrepancies often arise from:

  • Metabolic instability : Microsomal assays (human/rat liver) identify soft spots (e.g., piperidine N-dealkylation). Solutions include deuterium substitution or methyl groups at labile positions.
  • Assay variability : Standardize protocols (e.g., plasma protein binding using equilibrium dialysis) and cross-validate with LC-MS/MS quantification. Contradictory data may require in vivo PK studies in multiple species .

Q. What computational strategies optimize the compound’s selectivity for neurological targets?

  • Answer : Advanced approaches include:

  • Molecular docking : Screen against 5-HT2A (PDB: 6WGT) and σ-1 (PDB: 5HK1) using AutoDock Vina. Focus on hydrogen bonding with Ser159 (5-HT2A) and Tyr173 (σ-1).
  • QSAR modeling : Correlate substituent effects (e.g., phenoxy ring halogenation) with IC50 values. Bulky groups at the piperidine 4-position reduce off-target binding .

Q. How do structural modifications impact solubility and bioavailability?

  • Answer :

  • Piperidine N-substitution : Acylation (as in the parent compound) lowers logP (clogP ~2.1) vs. alkylation (clogP ~3.5), improving aqueous solubility.
  • Phenoxy ring functionalization : Electron-withdrawing groups (e.g., -NO2) enhance metabolic stability but reduce permeability. Balance via LogD7.4 measurements and Caco-2 monolayer assays .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing novel derivatives?

  • Answer :

  • Reaction monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) to track intermediate formation.
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar derivatives.
  • Quality control : Batch-to-batch consistency verified via DSC (melting point ±2°C) and chiral HPLC for enantiopurity .

Q. What safety precautions are recommended for handling this compound?

  • Answer : Based on structurally related piperidine-acetamides:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite. Toxicity data (e.g., LD50) should be obtained via OECD Guideline 423 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.